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SR9011 and Its Role in Circadian Rhythm Regulation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of the circadian clock governs a vast array of physiological processes, from sleep-wake cycles to metabolic homeostasis. Disruption of this internal timekeeping mechanism is increasingly implicated in a variety of pathologies, including metabolic syndromes, sleep disorders, and even cancer.[1][2] The nuclear receptors REV-ERBα and REV-ERBβ have emerged as critical components of the core clock, functioning as potent transcriptional repressors. **SR9011**, a synthetic REV-ERB agonist, has garnered significant attention as a powerful research tool to probe the functions of these receptors and as a potential therapeutic agent for circadian-related diseases.[2][3] This technical guide provides an in-depth overview of the function of **SR9011** in circadian rhythm regulation, detailing its mechanism of action, its effects on core clock gene expression, and the experimental methodologies used to elucidate its function.

Introduction: The Circadian Clock and the Role of REV-ERB

The mammalian circadian clock is a self-sustaining oscillator that generates a rhythm of approximately 24 hours. This clock is primarily driven by a transcriptional-translational feedback loop involving a set of core clock genes. The heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1) acts as the primary positive



regulator, driving the expression of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, translocate back into the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus forming the negative feedback loop.

The nuclear receptors REV-ERBα (encoded by the Nr1d1 gene) and REV-ERBβ (encoded by the Nr1d2 gene) constitute an additional, crucial feedback loop within the core clock machinery. [4] They are direct targets of the CLOCK/BMAL1 complex and act as transcriptional repressors of key clock genes, including Bmal1 and Clock.[4] By repressing Bmal1 expression, REV-ERBs play a pivotal role in the proper phasing and amplitude of the circadian rhythm.

SR9011: A Synthetic REV-ERB Agonist

SR9011 is a potent and specific synthetic agonist of REV-ERBα and REV-ERBβ.[5] It was developed as a chemical probe to investigate the physiological roles of these nuclear receptors.[2][3] **SR9011** binds to the ligand-binding domain of REV-ERBs, enhancing their repressive activity on target gene transcription.[3][6]

Chemical Structure of **SR9011**:

SR9011

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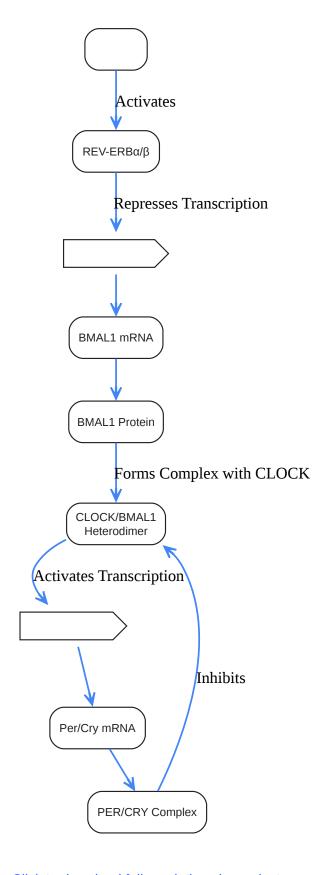
Caption: Chemical structure of **SR9011**.

Mechanism of Action: How SR9011 Modulates the Circadian Clock

SR9011 exerts its effects on the circadian rhythm by directly activating REV-ERB α and REV-ERB β , thereby enhancing their transcriptional repressive function. The primary target of this repression within the core clock is the Bmal1 gene.



The signaling pathway can be summarized as follows:



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Caption: **SR9011** signaling pathway in circadian rhythm regulation.

By augmenting the repression of Bmal1 transcription, **SR9011** effectively dampens the positive limb of the core clock feedback loop. This leads to a disruption of the rhythmic expression of other core clock genes and ultimately alters circadian behavior.[4][6]

Quantitative Effects of SR9011 on Core Clock Gene Expression

Numerous studies have quantified the impact of **SR9011** on the expression of core clock genes in various cell types and tissues. The primary effect is a potent suppression of Bmal1 and Clock expression.



Gene	Cell Type/Tissue	Treatment	Fold Change/Effect	Reference
Bmal1	Primary microglia	5 μM SR9011	Disrupted rhythmic expression	[4]
Clock	Primary microglia	5 μM SR9011	Disrupted rhythmic expression	[4]
Per2	Primary microglia	5 μM SR9011	Shift in acrophase of rhythm	[4]
Bmal1	HepG2 cells	SR9011	Suppressed mRNA expression	[6]
Npas2	Mouse hypothalamus	Single injection of SR9011	Completely eliminated circadian pattern	[6]
Clock	Mouse hypothalamus	Single injection of SR9011	Altered phase and enhanced amplitude	[6]
Per2	Mouse hypothalamus	Single injection of SR9011	Altered pattern of expression	[6]

In Vivo Effects on Circadian Behavior

Systemic administration of **SR9011** in animal models has profound effects on circadian behavior, most notably on locomotor activity.

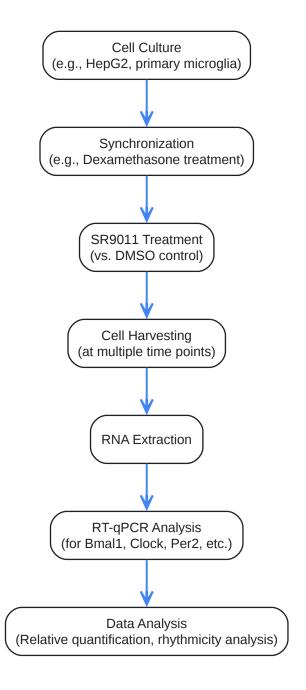


Animal Model	Dosing Regimen	Observed Effect	Reference
Mice (in constant darkness)	Single injection	Loss of subsequent active period locomotor activity	[6]
Mice (in L:D cycle)	Single injection	1–3 hour delay in the onset of nocturnal locomotor activity	[6]
Mice	Chronic administration	Decreased fat mass and weight loss	[1][6]
Mice	Chronic administration	5% increase in oxygen consumption	[6][7]
Mice	Chronic administration	15% decrease in movement	[6][7]

Experimental ProtocolsIn Vitro Analysis of Clock Gene Expression

Objective: To determine the effect of **SR9011** on the expression of core clock genes in a specific cell line.





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Caption: Experimental workflow for in vitro analysis of **SR9011**'s effect on clock gene expression.

Detailed Methodology:

- Cell Culture and Synchronization:
 - Culture cells (e.g., primary microglia) to confluency in appropriate media.[4]



 Synchronize the cellular clocks by treating with a glucocorticoid like dexamethasone (e.g., 100 nM for 2 hours).[8] This helps to align the circadian rhythms of the cell population.

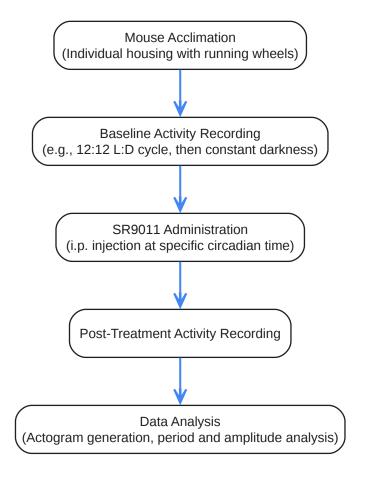
SR9011 Treatment:

- Following synchronization, replace the medium with fresh medium containing either
 SR9011 (e.g., 5 μM) or a vehicle control (e.g., DMSO).[4]
- · Time-Course Harvesting:
 - Harvest cells at regular intervals (e.g., every 4 hours) over a 24 or 48-hour period.[8]
- RNA Isolation and Quantitative PCR (qPCR):
 - Isolate total RNA from the harvested cells using a standard protocol (e.g., TRIzol reagent).
 - Synthesize cDNA from the RNA using a reverse transcription kit.
 - Perform qPCR using primers specific for the target clock genes (Bmal1, Clock, Per2, etc.)
 and a housekeeping gene for normalization (e.g., Hprt).[4]
- Data Analysis:
 - Calculate the relative expression of the target genes using the $\Delta\Delta$ Ct method.
 - Analyze the rhythmic expression of the genes using software such as JTK_CYCLE to determine changes in period, phase, and amplitude.[4]

In Vivo Analysis of Circadian Behavior

Objective: To assess the impact of **SR9011** on the locomotor activity rhythms of mice.





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Caption: Experimental workflow for in vivo analysis of **SR9011**'s effect on circadian behavior.

Detailed Methodology:

- Animal Housing and Acclimation:
 - Individually house mice in cages equipped with running wheels.
 - Maintain the animals under a standard 12-hour light:12-hour dark (L:D) cycle for at least two weeks to entrain their circadian rhythms.
- Baseline Activity Recording:
 - Record wheel-running activity continuously to establish a baseline rhythm.



- To assess the endogenous rhythm, transfer the mice to constant darkness (D:D) and continue recording activity.
- SR9011 Administration:
 - Prepare **SR9011** in a suitable vehicle.
 - Administer SR9011 via intraperitoneal (i.p.) injection at a specific circadian time (CT). For example, a single injection at CT6.[9]
- · Post-Treatment Activity Recording:
 - Continue to record wheel-running activity to observe the effects of SR9011 on the circadian rhythm of locomotor activity.
- Data Analysis:
 - Generate actograms to visualize the activity patterns before and after treatment.
 - Analyze the data using software like ClockLab to quantify changes in the period, amplitude, and phase of the rhythm.

Broader Physiological Implications and Future Directions

The ability of **SR9011** to modulate the core clock machinery has far-reaching physiological consequences beyond just locomotor activity. By influencing the circadian clock, **SR9011** has been shown to affect metabolism, inflammation, and even the proliferation of cancer cells.[3][4] [10]

- Metabolism: SR9011 has been demonstrated to increase energy expenditure, leading to decreased fat mass in mice.[1][6] This has sparked interest in its potential as a therapeutic for metabolic diseases.
- Inflammation: **SR9011** can attenuate pro-inflammatory responses in immune cells like microglia, highlighting a link between the circadian clock and immune function.[4]



 Oncology: The anti-proliferative effects of SR9011 in certain cancer cell lines suggest that targeting the circadian clock could be a novel strategy in cancer therapy.[10]

Future research will likely focus on developing REV-ERB agonists with improved pharmacokinetic properties and tissue-specific targeting to harness their therapeutic potential while minimizing off-target effects. A deeper understanding of the complex interplay between the circadian clock and various physiological systems, facilitated by tools like **SR9011**, will be crucial for the development of novel chronotherapies.

Conclusion

SR9011 is an invaluable tool for dissecting the intricate role of REV-ERB nuclear receptors in the regulation of the circadian rhythm. Its ability to potently and specifically activate these receptors has provided unprecedented insights into the functioning of the core clock and its influence on a wide range of physiological processes. The data gathered from studies utilizing **SR9011** not only advances our fundamental understanding of chronobiology but also opens new avenues for the development of therapeutic interventions for a host of circadian-related disorders. This technical guide provides a comprehensive overview of the current knowledge on **SR9011**'s function, serving as a valuable resource for researchers and drug development professionals in the field.

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